molecular formula C19H12N2 B12515474 2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-37-9

2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B12515474
CAS No.: 685830-37-9
M. Wt: 268.3 g/mol
InChI Key: FXQSMCFKUSIEOT-UHFFFAOYSA-N
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Description

2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes an aminophenyl group, a hexene chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

685830-37-9

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

2-[6-(2-aminophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H12N2/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21/h1-2,5-8,10,12-14H,21H2

InChI Key

FXQSMCFKUSIEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2N)C#N

Origin of Product

United States

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